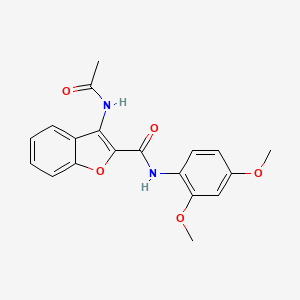

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

3-Acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with an acetamido group at position 3 and a carboxamide moiety linked to a 2,4-dimethoxyphenyl ring.

Properties

IUPAC Name |

3-acetamido-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-15(13)26-18(17)19(23)21-14-9-8-12(24-2)10-16(14)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQTUVEKFOOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Chemical Reactions Analysis

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide with structurally related compounds, focusing on synthesis, substituent effects, and biological activity.

Benzothiazole Derivatives

describes benzothiazole-based analogs such as 2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (26) and 2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) . Key comparisons include:

- Key Differences: The benzofuran core in the target compound may confer distinct electronic properties compared to benzothiazoles, influencing binding to biological targets.

Histone Deacetylase (HDAC) Inhibitors

highlights YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) , a potent HDAC inhibitor. While YF479 shares the 2,4-dimethoxyphenyl motif, its heptanediamid backbone and bromobenzyl group contrast sharply with the benzofuran-carboxamide structure of the target compound:

- Key Insight :

Triazole Derivatives

discusses 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids , which share the 2,4-dimethoxyphenyl group but feature a triazole-thioacetate backbone.

- Key Insight :

- The triazole derivatives exhibit lower predicted toxicity, suggesting that the benzofuran-acetamido scaffold may require further toxicological evaluation .

Biological Activity

3-acetamido-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzofuran core and various functional groups, suggests diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O5. The structural features include:

- Benzofuran core : Provides a scaffold for biological activity.

- Acetamido and carboxamide groups : Potentially enhance solubility and reactivity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study evaluated several benzofuran derivatives against bacterial strains such as E. coli and B. subtilis. The results demonstrated that modifications in the benzofuran structure significantly influenced antibacterial efficacy.

Table 1: Antibacterial Activity of Benzofuran Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | B. subtilis | 1.25 µg/mL |

| Compound B | E. coli | 1.50 µg/mL |

| This compound | TBD | TBD |

The MIC values for this compound are yet to be determined in comparative studies but are anticipated to be competitive based on structural similarities with other active compounds .

Anticancer Activity

The compound's potential anticancer properties are under investigation, focusing on its ability to modulate enzyme activity related to cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell growth. The exact mechanism is still being elucidated but may involve receptor binding or interference with signaling pathways crucial for tumor development .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that benzofuran derivatives can reduce the viability of cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. For instance, similar compounds have demonstrated IC50 values ranging from 0.5 to 5 µM against various cancer cell lines .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has highlighted its interaction with acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

Table 2: AChE Inhibition Potency

The inhibition of AChE can have therapeutic implications for conditions like Alzheimer's disease, making this compound a candidate for further exploration in neuropharmacology.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to enzymes or receptors , altering their activity.

- Modulating signaling pathways , which can lead to changes in cellular processes such as proliferation and apoptosis.

Further studies are needed to clarify these interactions and identify specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.